molecular formula C6H4ClNO3 B1357374 6-Chloro-2-hydroxynicotinic acid CAS No. 38076-76-5

6-Chloro-2-hydroxynicotinic acid

Cat. No. B1357374
CAS RN: 38076-76-5
M. Wt: 173.55 g/mol
InChI Key: HLXITPCEBVXBDJ-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxynicotinic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a derivative of nicotinic acid and has a molecular formula of C6H4ClNO3 .


Synthesis Analysis

The synthesis of 6-Chloro-2-hydroxynicotinic acid involves several steps, including amination, acidification, crystallization, and reflux reaction . The process starts with the amination of the precursor, followed by acidification with hydrochloric acid. The solution is then crystallized and the resulting solid is vacuum dried to obtain 6-hydroxynicotinic acid. This compound is then dissolved in anhydrous methanol and refluxed to purify it. The purified 6-hydroxynicotinic acid is then reacted with phosphorus oxychloride in the presence of triethylamine to yield 6-Chloro-2-hydroxynicotinic acid .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-hydroxynicotinic acid consists of a total of 15 bonds, including 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

6-Chloro-2-hydroxynicotinic acid has a molecular weight of 173.55400 and a density of 1.62 . The compound is solid at room temperature . The solubility of 6-Chloro-2-hydroxynicotinic acid in various solvents is not well-documented, but it’s known that the solubility of similar compounds can be influenced by factors such as the solvent’s polarity and ability to form hydrogen bonds .

Scientific Research Applications

1. Crystallography and Energetics Research

  • Summary of Application: 6-Chloro-2-hydroxynicotinic acid has been studied for its energetics and structure in both solid and gaseous phases . This research is important for understanding the relationship between energetics and structure in hydroxynicotinic acids.
  • Methods of Application: The molecular and crystal structures of the solid forms were determined by single crystal X-ray diffraction . The standard molar enthalpies of formation in the crystalline state and the corresponding enthalpies of sublimation were also determined .
  • Results: The research provided valuable data on the energetics and structure of 6-Chloro-2-hydroxynicotinic acid, contributing to the understanding of the properties of hydroxynicotinic acids .

2. pH-Dependent Crystallization

  • Summary of Application: The effect of pH on the crystallization of hydroxynicotinic acid isomers, including 6-Chloro-2-hydroxynicotinic acid, was investigated . This research is crucial for understanding how systematic changes in a molecular structure can impact the crystallization outcome.
  • Methods of Application: The acids were crystallized in a pH-dependent manner using only water as the preferred solvent . The crystallization outcome was observed and analyzed .
  • Results: The crystallization outcome was quite diverse, including individual crystals of different sizes and shapes, microcrystalline powders, crystalline aggregates, and almost amorphous solids .

3. Preparation of Triorganotin Compounds

  • Summary of Application: 6-Chloro-2-hydroxynicotinic acid has been used in the preparation of triorganotin compounds .
  • Methods of Application: The acid reacts with (R 3 Sn) 2 O (R=Ph, 2-ClC 6 H 4 CH 2, 2-FC 6 H 4 CH 2, 4-CNC 6 H 4 CH 2) to produce the compounds .
  • Results: The reaction results in the formation of triorganotin compounds .

Safety And Hazards

6-Chloro-2-hydroxynicotinic acid is intended for research and development use only and is not recommended for medicinal or household use . The safety data sheet for this compound is available for further information on handling and storage .

Future Directions

The future directions for the study of 6-Chloro-2-hydroxynicotinic acid could involve further investigation of its solubility in various solvents, as well as its potential applications in pharmaceuticals and other industries . More research is also needed to fully understand the molecular mechanisms behind the formation of crystals of this compound .

properties

IUPAC Name

6-chloro-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXITPCEBVXBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596851
Record name 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-hydroxynicotinic acid

CAS RN

38076-76-5
Record name 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EM Bunnelle - 2009 - search.proquest.com
The development of new methods and strategies, as well as expanding mechanistic understanding at the molecular level remain important goals in synthetic organic chemistry. This …
Number of citations: 0 search.proquest.com

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